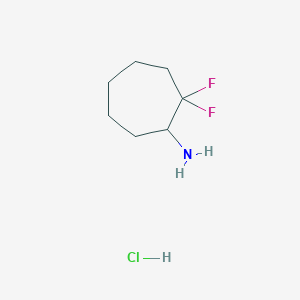

2,2-Difluorocycloheptan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Difluorocycloheptan-1-amine hydrochloride is a chemical compound with the CAS Number: 1780901-05-4 . It has a molecular weight of 185.64 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13F2N.ClH/c8-7(9)5-3-1-2-4-6(7)10;/h6H,1-5,10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

科学的研究の応用

Organocatalysis in Enantioselective Reactions

Tetrapeptides containing a terminated primary amine and conformationally restricted segments have been designed and synthesized for catalyzing aldol reactions, demonstrating the role of primary amines in achieving high enantioselectivity. These catalysts, through their intensive beta-turn conformation, contribute significantly to the reaction's stereoselectivity, showcasing the application of amine-functionalized compounds in organocatalysis (Feng-Chun Wu et al., 2009).

Anti-Influenza Virus Activity

Tricyclic compounds with unique amine moieties have been developed based on triperiden's structure, showing potent anti-influenza A virus activity. This research highlights the potential of amine-containing compounds in developing novel antiviral agents (M. Oka et al., 2001).

Lipophilic Hydrogen Bond Donor Properties

The difluoromethyl group, as found in compounds like 2,2-Difluorocycloheptan-1-amine hydrochloride, has been studied for its hydrogen bonding and lipophilicity, which are crucial in drug design. These properties make difluoromethylated compounds valuable in medicinal chemistry for mimicking traditional hydrogen bond donors while enhancing lipophilicity (Y. Zafrani et al., 2017).

Electroluminescence and Self-Assembly in Materials Science

Polyfluorene derivatives with primary amine groups have shown promising photophysical properties and self-assembly behaviors, applicable in polymer light-emitting diodes (PLEDs). This research indicates the significance of amine-functionalized polymers in developing advanced materials for electronic and optoelectronic devices (Zeng-Shan Guo et al., 2009).

Reductive Amination Techniques in Organic Synthesis

Sodium triacetoxyborohydride has been utilized for the reductive amination of aldehydes and ketones, demonstrating the broad scope of this reaction in synthesizing a wide variety of amine-containing compounds. Such methodologies underscore the versatility of amines in synthetic organic chemistry and their importance in constructing complex molecules (A. Abdel-Magid et al., 1996).

特性

IUPAC Name |

2,2-difluorocycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)5-3-1-2-4-6(7)10;/h6H,1-5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPPBSRVTOSBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)

![2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2728361.png)

![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2728363.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2728365.png)

![1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2728366.png)

![N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2728367.png)

![METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE](/img/structure/B2728368.png)

![(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2728371.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide](/img/structure/B2728372.png)

![8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2728380.png)